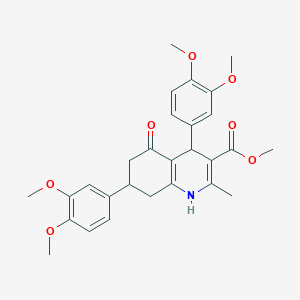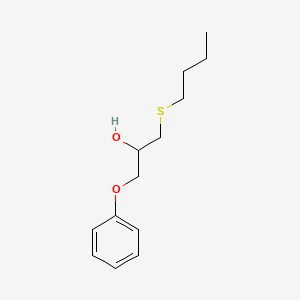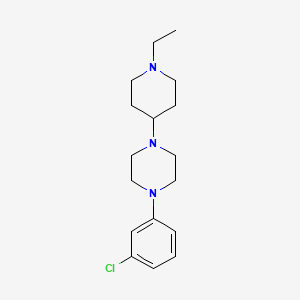![molecular formula C24H26N2O4S B4913672 2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4913672.png)
2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzyl and methoxyphenyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions to form N-benzylbenzenesulfonamide.
Acylation: The N-benzylbenzenesulfonamide is then acylated with 2-(4-methoxyphenyl)ethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to its sulfonamide structure.
Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
N-benzylsulfonamides: A class of compounds with varying biological activities.
Uniqueness
2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both benzyl and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-14-12-20(13-15-22)16-17-25-24(27)19-26(18-21-8-4-2-5-9-21)31(28,29)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDPXHQBHCHUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Propoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4913597.png)
![1-(4-Methylcyclohexyl)-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B4913604.png)
![2,3-bis{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B4913609.png)

![3-[4-(ethylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4913616.png)

![5-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide](/img/structure/B4913634.png)
![(3-bromophenyl)-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B4913641.png)
![PROP-2-EN-1-YL 2-[(2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B4913649.png)

![methyl 4-[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B4913659.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B4913689.png)
![methyl 4-(5-{[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4913690.png)
